![molecular formula C23H16N4 B2539185 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole CAS No. 685106-71-2](/img/structure/B2539185.png)

1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

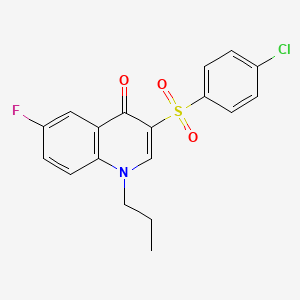

The molecular structure of “1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole” is complex, with a benzimidazole core substituted with a phenyl group and a pyrimidinyl group . The exact conformation and spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Chemistry and Properties

Benzimidazole derivatives, including the specified compound, have been extensively reviewed for their chemical diversity and applications. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities due to their complex chemical nature. The review of Boča, Jameson, and Linert (2011) highlights the preparation procedures, properties of organic compounds, and their protonated/deprotonated forms, offering a comprehensive understanding of their chemistry and potential applications beyond pharmaceuticals (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

The incorporation of benzimidazole and pyrimidine fragments into π-extended conjugated systems has been shown to create novel optoelectronic materials. Research by Lipunova et al. (2018) discusses the importance of these compounds in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These materials are also of interest for nonlinear optical materials and colorimetric pH sensors, highlighting the versatile applications of benzimidazole derivatives in optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Impact and Mechanism of Action

Benzimidazole fungicides have been researched for their mode of action as specific inhibitors of microtubule assembly, which is crucial for understanding their biological impact beyond pharmacology. Davidse's work (1986) provides insight into their mechanism of action by binding to the tubulin molecule, a fundamental process relevant to both agricultural and medical research (Davidse, 1986).

Anticancer Potential

The anticancer potential of benzimidazole derivatives, particularly focusing on their mechanism of action, such as DNA intercalation and enzyme inhibition, is a significant area of research. Akhtar et al. (2019) review the design and synthesis strategies of benzimidazole derivatives as anticancer agents, providing a foundation for understanding their role in cancer treatment beyond their pharmacokinetic profiles (Akhtar et al., 2019).

Propiedades

IUPAC Name |

1-[4-(2-phenylpyrimidin-4-yl)phenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4/c1-2-6-18(7-3-1)23-24-15-14-20(26-23)17-10-12-19(13-11-17)27-16-25-21-8-4-5-9-22(21)27/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYVJGXSDFOSEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)-2-((2-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2539102.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2539104.png)

![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2539105.png)

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B2539109.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)

![6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2539115.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2539116.png)

![ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2539120.png)

![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2539124.png)